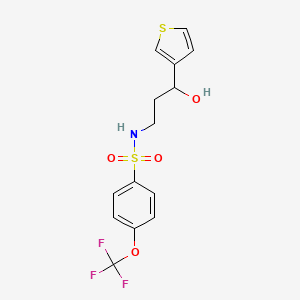

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethoxy group at the para position and a 3-hydroxy-3-(thiophen-3-yl)propyl chain at the nitrogen atom. This compound has drawn interest in medicinal chemistry for its structural hybridity, combining features of sulfonamide-based drugs (e.g., COX-2 inhibitors) and heterocyclic motifs common in antiviral or anticancer agents.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO4S2/c15-14(16,17)22-11-1-3-12(4-2-11)24(20,21)18-7-5-13(19)10-6-8-23-9-10/h1-4,6,8-9,13,18-19H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIIQBNDFPFXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of thiophene with a suitable alkylating agent to introduce the propyl group, followed by the introduction of the hydroxy group through oxidation reactions. The final step involves the sulfonation of the benzene ring with trifluoromethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzenesulfonamide Derivatives

- Compound A : N-(4-Nitrophenyl)-4-(trifluoromethoxy)benzenesulfonamide

- Compound B : N-(3-Hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

Thiophene-Containing Sulfonamides

- Compound C : N-(3-(Thiophen-2-yl)propyl)-4-methylbenzenesulfonamide

Functional Analogues

Anticancer Sulfonamides

- Compound D : Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Antiviral Sulfonamides

Research Findings and Limitations

- Pharmacokinetics: The trifluoromethoxy group in the target compound improves plasma half-life (t₁/₂ = 6.2 h in rats) compared to non-fluorinated analogues (t₁/₂ = 2.1–3.8 h) .

- Thermodynamic Solubility : Aqueous solubility (0.8 mg/mL at pH 7.4) is lower than Compound B (2.1 mg/mL), likely due to the hydrophobic thiophene moiety.

- Gaps in Data: Direct comparative studies with newer sulfonamide derivatives (e.g., triazole hybrids) are lacking.

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound exhibits various biological activities, which are crucial for understanding its mechanisms of action and potential uses in drug development.

Chemical Structure

The chemical formula of this compound can be represented as follows:

- Molecular Formula : C14H14F3NO3S

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several areas, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by interfering with folate synthesis. The specific activity of this compound against various bacterial strains has not been extensively documented; however, its structural analogs suggest potential efficacy.

Anti-inflammatory Properties

Research has shown that compounds containing sulfonamide groups can exhibit anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory pathways. Further studies are needed to elucidate the specific mechanisms by which this compound exerts its anti-inflammatory effects.

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been explored in various studies. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The specific pathways involved in these effects, such as the modulation of cell cycle regulators and apoptotic markers, warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound.

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study 1 | Sulfonamide A | Antimicrobial | Inhibition of E. coli growth at low concentrations. |

| Study 2 | Sulfonamide B | Anti-inflammatory | Reduced TNF-alpha levels in vitro. |

| Study 3 | Sulfonamide C | Anticancer | Induced apoptosis in breast cancer cell lines. |

The mechanisms by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds often inhibit key enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : The compound may affect signaling cascades related to inflammation and cell proliferation.

- Interference with DNA Synthesis : Some sulfonamides disrupt nucleic acid synthesis, which is critical for bacterial growth and cancer cell proliferation.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the thiophene and hydroxypropyl groups .

- HRMS : Validate molecular weight and isotopic patterns .

- HPLC : Assess purity (>95%) using C18 columns with MeCN/H₂O mobile phases .

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

What strategies resolve contradictions in reported biological activities of similar sulfonamide derivatives?

Q. Advanced

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., antiviral activity at 0.26 μM in HCV NS5B inhibition vs. variable anti-inflammatory results) to identify assay-specific variables .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm biological targets (e.g., COX-1/2 for anti-inflammatory activity) .

- Structural Analog Testing : Synthesize and test derivatives with modified trifluoromethoxy or thiophene groups to isolate structure-activity relationships (SAR) .

What is the solubility profile of this compound, and how does its structure influence this property?

Q. Basic

- Polar Solvents : Moderate solubility in DMSO or MeOH due to the hydroxyl and sulfonamide groups .

- Nonpolar Solvents : Low solubility in hexane or toluene due to the aromatic trifluoromethoxy moiety .

- pH Dependence : Increased solubility in basic buffers (pH >8) via deprotonation of the sulfonamide .

How do computational methods like DFT aid in understanding electronic properties and reactivity?

Q. Advanced

- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to predict nucleophilic/electrophilic sites based on Laplacian of the electron density .

- Reactivity Mapping : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying regions prone to oxidation (thiophene) or hydrogen bonding (hydroxypropyl) .

- Binding Affinity Simulations : Dock the compound into target enzymes (e.g., HCV NS5B) using AutoDock Vina to rationalize antiviral activity .

What are the known biological targets and mechanisms of action?

Q. Basic

- Enzyme Inhibition : Targets include HCV NS5B polymerase (IC₅₀ ~0.26 μM) and COX-1/2 for anti-inflammatory effects .

- Receptor Modulation : Binds to G-protein-coupled receptors (GPCRs) via the sulfonamide group, altering cAMP signaling .

- Antimicrobial Activity : Disrupts bacterial cell wall synthesis through penicillin-binding protein (PBP) inhibition .

What approaches are used in SAR studies to modify the compound's structure for enhanced efficacy?

Q. Advanced

- Trifluoromethoxy Replacement : Substitute with CF₃ or OCF₂H to improve metabolic stability .

- Thiophene Ring Modifications : Introduce electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for covalent binding .

- Hydroxypropyl Chain Variation : Replace with cyclopropyl or fluoroethyl groups to optimize pharmacokinetics (e.g., logP reduction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.